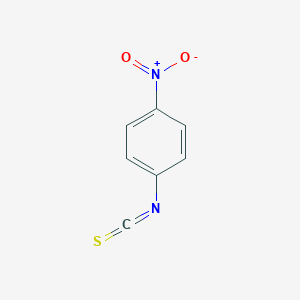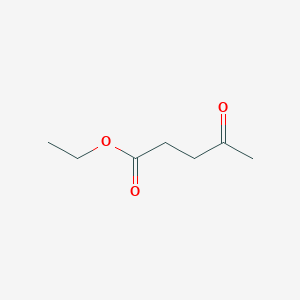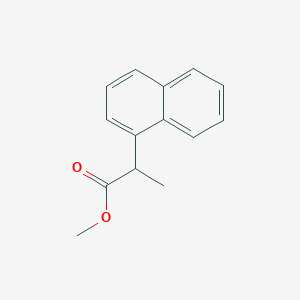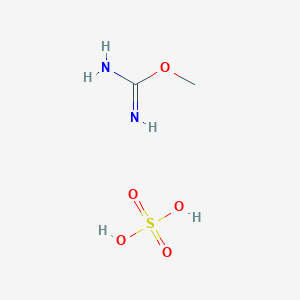
4-ニトロフェニルイソチオシアネート
概要
説明
4-Nitrophenyl isothiocyanate is an organic compound with the molecular formula C7H4N2O2S. It is characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further bonded to an isothiocyanate group (-N=C=S). This compound is widely used in organic synthesis and has significant applications in various fields, including chemistry, biology, and medicine .
科学的研究の応用
4-Nitrophenyl isothiocyanate has a wide range of applications in scientific research:
作用機序
Target of Action
4-Nitrophenyl isothiocyanate (4-NPITC) is a chemical compound used in the synthesis of organic fine chemicals and pharmaceutical intermediates It is known that isothiocyanates, a class of compounds to which 4-npitc belongs, interact with a variety of intracellular targets, including cytochrome p450 enzymes and proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .
Mode of Action
Isothiocyanates are known to be bioactive products resulting from the enzymatic hydrolysis of glucosinolates . They can modulate a large number of cancer-related targets or pathways, including inhibition of cytochrome P450 enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .
Biochemical Pathways
4-NPITC has been used in the synthesis of various compounds, including 5,6-dimethyl-2-[(4-nitrophenyl)amino]thieno[2,3-d]pyrimidin-4(3H)-one and 4,5-dimethyl-2-substituted carbamothioylaminothiophene-3-carboxamides . These compounds may have different biochemical pathways based on their structure and function.
Pharmacokinetics
It is known that isothiocyanates are metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (gsh), followed by enzymatic degradation and n-acetylation .
Result of Action
Isothiocyanates, in general, have been shown to have antimicrobial properties against human pathogens . They also have potential chemopreventive effects, particularly against cancer, cardiovascular and neurodegenerative diseases .
Action Environment
The action of 4-NPITC can be influenced by various environmental factors. For instance, it is known to be moisture-sensitive and should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place . It should also be kept away from oxidizing agents for stability . .
準備方法
Synthetic Routes and Reaction Conditions: 4-Nitrophenyl isothiocyanate can be synthesized through several methods. One common method involves the reaction of 4-nitroaniline with thiophosgene. The reaction typically proceeds as follows: [ \text{4-Nitroaniline} + \text{Thiophosgene} \rightarrow \text{4-Nitrophenyl isothiocyanate} + \text{Hydrogen chloride} ]
Another method involves the reaction of 4-nitrophenylamine with carbon disulfide and a base, followed by desulfurization using a suitable reagent .
Industrial Production Methods: In industrial settings, the production of 4-nitrophenyl isothiocyanate often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
化学反応の分析
Types of Reactions: 4-Nitrophenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding thiourea, carbamate, and thiocarbamate derivatives.
Hydrolysis: Hydrolyzes in the presence of water to form 4-nitrophenylamine and carbon dioxide.
Addition Reactions: Can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions:
Amines: Reacts with primary and secondary amines under mild conditions to form thiourea derivatives.
Alcohols and Thiols: Reacts with alcohols and thiols in the presence of a base to form carbamates and thiocarbamates.
Major Products:
Thiourea Derivatives: Formed from the reaction with amines.
Carbamates and Thiocarbamates: Formed from the reaction with alcohols and thiols.
類似化合物との比較
Phenyl isothiocyanate: Lacks the nitro group, making it less reactive compared to 4-nitrophenyl isothiocyanate.
4-Methoxyphenyl isothiocyanate: Contains a methoxy group instead of a nitro group, resulting in different reactivity and applications.
4-Chlorophenyl isothiocyanate:
Uniqueness: 4-Nitrophenyl isothiocyanate is unique due to the presence of the nitro group, which enhances its electrophilicity and reactivity. This makes it a valuable reagent in organic synthesis and various scientific applications .
特性
IUPAC Name |
1-isothiocyanato-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-9(11)7-3-1-6(2-4-7)8-5-12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHSSIGRWJENBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=S)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062198 | |
| Record name | Benzene, 1-isothiocyanato-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2131-61-5 | |
| Record name | 4-Nitrophenyl isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2131-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-isothiocyanato-4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002131615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenyl isothiocyanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84691 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-isothiocyanato-4-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-isothiocyanato-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrobenzyl-isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.691 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 4-Nitrophenyl isothiocyanate?
A1: 4-Nitrophenyl isothiocyanate has the following characteristics:
- Spectroscopic Data: While the provided abstracts don't delve into detailed spectroscopic analysis, they utilize techniques like ¹H NMR [, ] to confirm the structure and purity of synthesized compounds incorporating 4-Nitrophenyl isothiocyanate.
Q2: Can 4-Nitrophenyl isothiocyanate be used to immobilize enzymes?
A: [] Yes, 4-Nitrophenyl isothiocyanate can react with crosslinked or uncrosslinked poly(ethyleneimine) to introduce isothiocyanato groups. These groups serve as reactive anchors for the covalent immobilization of enzymes like papain, trypsin, α-chymotrypsin, and urease. The study highlighted the impact of reactive group density and enzyme concentration on immobilization efficiency.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















